N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a pyridine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl groups or the pyridine ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, organometallic reagents, often under inert atmospheres and at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the triazole or pyridine rings.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activity and ability to interact with various molecular targets.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups and triazole ring can enhance binding affinity and specificity, while the pyridine ring may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the triazole and pyridine rings.
N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Contains a thiourea group and a cinchonanyl moiety, used as a bifunctional organocatalyst.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of trifluoromethyl groups, a triazole ring, and a pyridine ring, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring high specificity and stability.
Properties
Molecular Formula |
C20H15F6N5OS |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F6N5OS/c1-2-6-31-17(12-4-3-5-27-10-12)29-30-18(31)33-11-16(32)28-15-8-13(19(21,22)23)7-14(9-15)20(24,25)26/h2-5,7-10H,1,6,11H2,(H,28,32) |
InChI Key |
FXCKWNBWISVTRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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